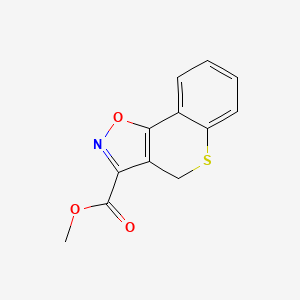
1-Formyl-4-(p-chlorophenyl)semicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Formyl-4-(p-chlorophenyl)semicarbazide is a semicarbazide derivative known for its biological activity and ability to chelate metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Formyl-4-(p-chlorophenyl)semicarbazide can be synthesized through a multi-step process. One common method involves the reaction of p-chlorophenylhydrazine with formic acid to form the intermediate, which is then reacted with semicarbazide to yield the final product . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Formyl-4-(p-chlorophenyl)semicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted semicarbazides.
Scientific Research Applications
1-Formyl-4-(p-chlorophenyl)semicarbazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with cobalt, nickel, and cadmium.
Biology: Investigated for its antimicrobial properties against bacteria such as E. coli and B.
Mechanism of Action
The mechanism of action of 1-Formyl-4-(p-chlorophenyl)semicarbazide involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA, through groove binding or intercalation. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
1-Formyl-4-phenylsemicarbazide: Similar structure but lacks the p-chlorophenyl group.
4-(1-(4-chlorobenzyl)-2,3-dioxoindolin-5-yl)-1-(4-substituted/unsubstituted benzylidene) semicarbazide: Contains additional functional groups and exhibits different biological activities.
Uniqueness
1-Formyl-4-(p-chlorophenyl)semicarbazide is unique due to its specific structure, which allows it to form stable metal complexes and exhibit significant antimicrobial activity. Its ability to chelate metal ions and interact with DNA sets it apart from other semicarbazide derivatives .
Properties
CAS No. |
102339-00-4 |
|---|---|
Molecular Formula |
C8H8ClN3O2 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)carbamoylamino]formamide |
InChI |
InChI=1S/C8H8ClN3O2/c9-6-1-3-7(4-2-6)11-8(14)12-10-5-13/h1-5H,(H,10,13)(H2,11,12,14) |
InChI Key |
UIKAWTVORRTDHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NNC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B12806492.png)
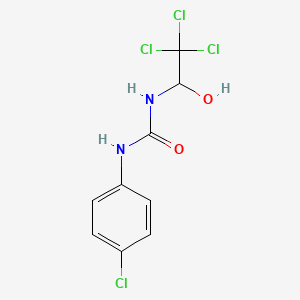
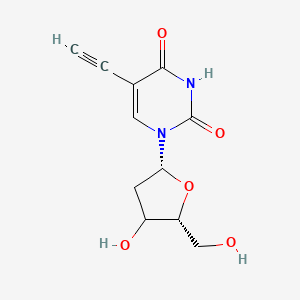
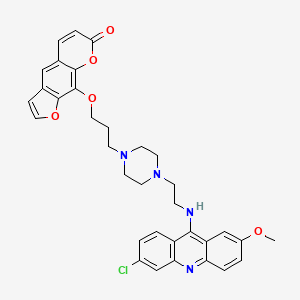
![diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12806527.png)
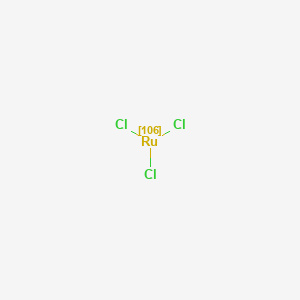
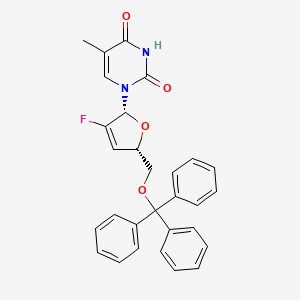

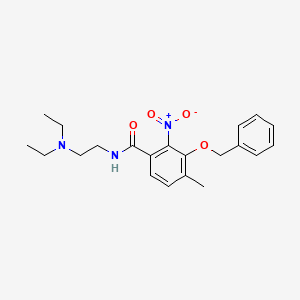
![10-methyl-4-phenyl-11-oxa-5,6λ4,7-trithiatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-12-one](/img/structure/B12806551.png)
![4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B12806561.png)

